molecular formula C6H4Br3N B1624478 2,5-Dibromo-3-(bromomethyl)pyridine CAS No. 61686-65-5

2,5-Dibromo-3-(bromomethyl)pyridine

Cat. No.: B1624478
CAS No.: 61686-65-5
M. Wt: 329.81 g/mol
InChI Key: WNSGYKIJKOYVCB-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(bromomethyl)pyridine is a useful research compound. Its molecular formula is C6H4Br3N and its molecular weight is 329.81 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Hyperbranched Polyelectrolytes

2,5-Dibromo-3-(bromomethyl)pyridine derivatives, specifically 3,5-bis(bromomethyl)pyridine hydrobromide, have been utilized in the synthesis of hyperbranched polyelectrolytes. These derivatives are prepared from commercially available compounds and undergo poly(N-alkylation) to yield new hyperbranched polyelectrolytes. The reactivity of these derivatives is influenced by the electron-attractive effect of pyridinium groups, facilitating the synthesis process and allowing for the exploration of their properties (Monmoton et al., 2008).

Efficient Synthesis of Key Intermediates

The compound has been identified as a key intermediate in the efficient synthesis of other important compounds, such as rupatadine. A novel preparation method starting from 5-methylnicotinic acid has been reported, which is simple, efficient, and environmentally friendly, achieving a 65.9% overall yield. This highlights the significance of this compound derivatives in medicinal chemistry synthesis (Guo et al., 2015).

Role in Diels-Alder Cycloadditions

3,5-Dibromo-2-pyrone, a related compound, has shown to be a highly potent ambident diene in Diels-Alder cycloadditions. Its reactivity and stereoselectivity surpass those of monobromo-2-pyrones, making it a valuable reactant in organic synthesis to produce a variety of synthetically useful bicyclolactones (Cho et al., 2002).

Advancements in Crystal Engineering

This compound derivatives have also been used in crystal engineering to study halogen bonding. For instance, N-methyl-3,5-dibromo-pyridinium iodide forms a crystal matrix with unique properties due to the strong electron acceptor ability of bromine substituents, influenced by the electron-poor pyridinium scaffold. This research opens new avenues for designing materials with specific electronic properties (Logothetis et al., 2004).

Catalysis and Liquid Crystal Synthesis

The compound's derivatives have been employed in catalysis, specifically in selective amination reactions facilitated by palladium-xantphos complexes. This process demonstrates the compound's utility in synthesizing novel pyridine derivatives, which have potential applications in liquid crystal synthesis due to their unique electronic properties (Ji et al., 2003).

Mechanism of Action

Target of Action

Brominated pyridines are often used in organic synthesis reactions, suggesting that their targets could be a variety of organic compounds .

Mode of Action

2,5-Dibromo-3-(bromomethyl)pyridine likely interacts with its targets through a mechanism involving nucleophilic substitution or free radical reactions . In such reactions, a nucleophile or a free radical attacks an electrophilic carbon atom, leading to the substitution of a leaving group . The specifics of these interactions would depend on the exact conditions of the reaction and the nature of the target molecule .

Biochemical Pathways

Given its potential use in organic synthesis, it could be involved in various biochemical pathways depending on the specific reactions it is used in .

Pharmacokinetics

As a brominated pyridine, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it could contribute to the formation of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment . For instance, the rate of nucleophilic substitution or free radical reactions could be affected by the polarity of the solvent or the presence of other substances that can act as catalysts .

Properties

IUPAC Name

2,5-dibromo-3-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSGYKIJKOYVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464205
Record name 2,5-dibromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61686-65-5
Record name 2,5-dibromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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